2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol
CAS No.: 1184026-97-8
Cat. No.: VC6834206
Molecular Formula: C9H14N2O
Molecular Weight: 166.224
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1184026-97-8 |
|---|---|
| Molecular Formula | C9H14N2O |
| Molecular Weight | 166.224 |
| IUPAC Name | 2-(4-methylpyrazol-1-yl)cyclopentan-1-ol |
| Standard InChI | InChI=1S/C9H14N2O/c1-7-5-10-11(6-7)8-3-2-4-9(8)12/h5-6,8-9,12H,2-4H2,1H3 |
| Standard InChI Key | FHEFNNZWMMELCZ-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)C2CCCC2O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a cyclopentanol ring with a pyrazole heterocycle substituted at the 4-position with a methyl group. The cyclopentanol contributes a hydroxyl group, enabling hydrogen bonding and polarity, while the pyrazole ring introduces aromaticity and nitrogen-based reactivity. The stereochemistry at the cyclopentanol’s 1-position (R-configuration) is critical for its biological interactions.
Molecular Data Table
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the cyclopentanol protons (δ 1.5–2.5 ppm) and pyrazole aromatic protons (δ 7.2–7.8 ppm). The hydroxyl proton appears as a broad singlet near δ 4.5 ppm. Mass spectrometry (MS) shows a molecular ion peak at m/z 166.22, consistent with its molecular weight .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclopentan-1-ol typically involves a nucleophilic substitution reaction between cyclopentanone derivatives and 4-methylpyrazole. A common method utilizes cyclopentanone and 4-methylpyrazole in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF).
Reaction Scheme
Optimization and Yield
Yield optimization studies indicate that reaction temperatures between 60–80°C and anhydrous conditions improve product purity (up to 85% yield). Chromatographic purification (e.g., silica gel column) is often required to isolate the enantiomerically pure (1R)-form.
Chemical Reactivity and Functionalization
Alcohol-Derived Reactions
The hydroxyl group undergoes typical alcohol reactions:
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Esterification: Reacts with acetyl chloride to form 2-(4-methylpyrazol-1-yl)cyclopentyl acetate.
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Oxidation: Catalyzed by pyridinium chlorochromate (PCC) to yield cyclopentanone derivatives.
Pyrazole Ring Modifications
The electron-rich pyrazole ring participates in electrophilic substitutions. Nitration at the 3-position occurs under mixed acid conditions (HNO3/H2SO4), introducing nitro groups for further functionalization.
Biological and Industrial Applications
Medicinal Chemistry
2-(4-Methyl-1H-pyrazol-1-yl)cyclopentan-1-ol serves as a scaffold for kinase inhibitors. Molecular docking studies suggest its pyrazole moiety interacts with ATP-binding pockets in protein kinases, making it a candidate for anticancer agents.
Material Science
The compound’s rigid cyclopentanol structure enhances thermal stability in polymer matrices. Blends with polyurethane show improved mechanical properties, with a glass transition temperature (Tg) increase of 15°C.
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